

Acenaphthene-d10 chemical structure and CAS number

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Compound of Interest

Compound Name: Acenaphthene-d10

Cat. No.: B084017

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An In-depth Technical Guide to Acenaphthene-d10

This guide provides a comprehensive overview of the chemical and physical properties of **Acenaphthene-d10**, its analytical applications, and experimental protocols for its use. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

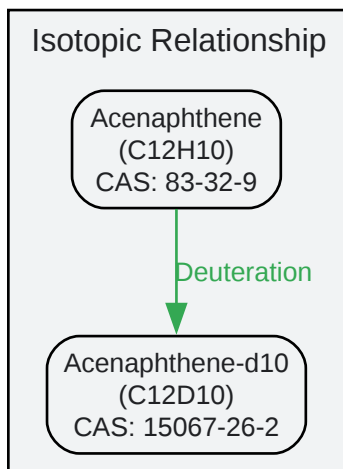
Chemical Structure and Identification

Acenaphthene-d10 is the deuterated isotopologue of Acenaphthene, a polycyclic aromatic hydrocarbon (PAH). In **Acenaphthene-d10**, all ten hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for the quantification of Acenaphthene in various matrices.^[1]

The primary identifiers for **Acenaphthene-d10** are its CAS number and chemical structure representations.

- CAS Number: 15067-26-2^{[1][2][3][4][5][6][7]}
- Synonyms: 1,8-Ethylenenaphthalene-D10, Deuterated acenaphthene, Acenaphthylene-d8, 1,2-dihydro-d2-^{[2][4][5][7]}

Below is a diagram illustrating the structural relationship between Acenaphthene and its deuterated form, **Acenaphthene-d10**.



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Acenaphthene and **Acenaphthene-d10** Relationship

Physicochemical Properties

The physical and chemical properties of **Acenaphthene-d10** are summarized in the table below. These properties are crucial for its application in analytical methods.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ D ₁₀	[1][3][4][5]
Molecular Weight	164.27 g/mol	[2][3][4][5][6]
Isotopic Purity	99 atom % D	[3]
Melting Point	95-97 °C	[3][4]
Boiling Point	277-279 °C	[3][4]
Appearance	White to off-white solid	[4][6]
Solubility	Chloroform (Sparingly), Methanol (Slightly, Sonicated), DMF (10 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml)	[1][4]
InChI	1S/C12H10/c1-3-9-4-2-6-11-8- 7-10(5-1)12(9)11/h1-6H,7- 8H2/i1D,2D,3D,4D,5D,6D,7D2, 8D2	[1][2][3][4][6][7]
InChIKey	CWRYPPZZKDGJXCA- WHUVPORUSA-N	[1][3][4][6][7]
SMILES	[2H]c1c([2H])c2c3c(c([2H])c([2H]) c([2H])c3c1[2H])C([2H]) ([2H])C2([2H])[2H]	[2][3]

Experimental Protocols: Quantification of PAHs using GC/MS/MS

Acenaphthene-d10 is frequently used as an internal standard for the analysis of PAHs in complex matrices such as soil, water, and food products.[1][8][9] Below is a detailed experimental protocol for the analysis of PAHs using Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) with **Acenaphthene-d10** as an internal standard.[8]

Objective: To quantify the concentration of Acenaphthene and other PAHs in a given sample.

Materials:

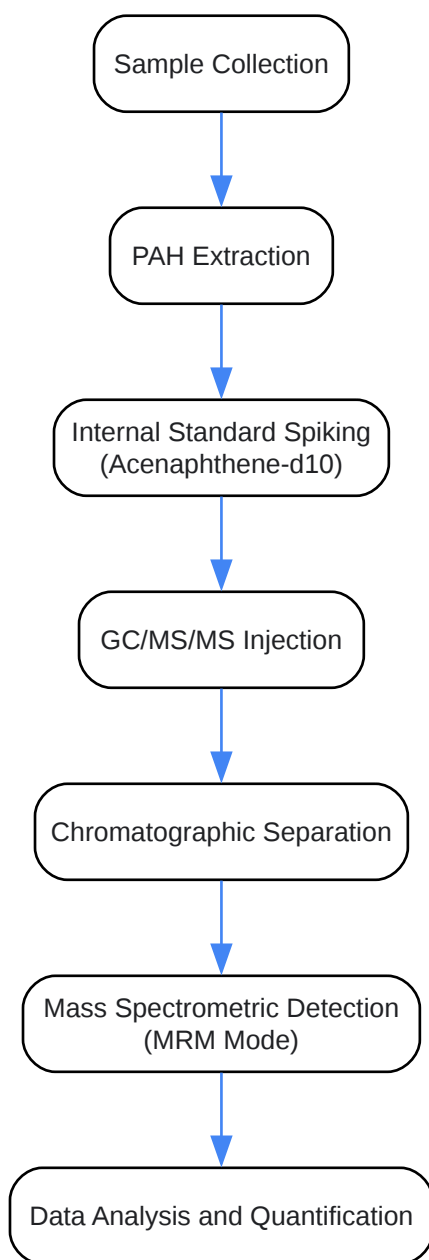
- Sample containing PAHs
- **Acenaphthene-d10** internal standard solution
- Organic solvents (e.g., dichloromethane, hexane)
- Agilent 8890 GC system (or equivalent)
- Agilent 7000D triple quadrupole GC/MS system (or equivalent)
- GC column suitable for PAH analysis (e.g., Rxi-5Sil MS)
- 4-mm straight bore liner with glass wool

Procedure:

- Sample Preparation:
 - Extract the PAHs from the sample matrix using an appropriate extraction method (e.g., QuEChERS for food samples, sonication or Soxhlet extraction for soil and sediment).[9]
 - Concentrate the extract to a known volume.
 - Spike the extract with a known amount of **Acenaphthene-d10** internal standard solution.
- Instrumental Analysis (GC/MS/MS):
 - Injection:
 - Use a pulsed splitless injection to maximize the transfer of PAHs onto the column.[8]
 - Maintain the inlet temperature at 320 °C.[8]
 - Gas Chromatography:
 - Set the oven temperature program to achieve separation of the target PAHs.

- Use helium as the carrier gas.
- Mass Spectrometry:
 - Maintain the MS transfer line and source temperatures at a minimum of 320 °C to prevent deposition of high-boiling PAHs.[8]
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[8]
 - Monitor specific precursor-to-product ion transitions for both the target PAHs and **Acenaphthene-d10**.
- Data Analysis:
 - Integrate the peak areas for the quantifier ions of the target PAHs and **Acenaphthene-d10**.
 - Calculate the relative response factor (RRF) for each target analyte relative to **Acenaphthene-d10** using a calibration curve.
 - Quantify the concentration of each PAH in the original sample based on the peak area ratio of the analyte to the internal standard and the RRF.

The following diagram illustrates the general workflow for this analytical procedure.



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Analytical Workflow for PAH Quantification

Applications in Research and Development

The primary application of **Acenaphthene-d10** is as an internal standard in analytical chemistry for the accurate quantification of Acenaphthene and other related PAHs.^[1] Its use is critical in:

- Environmental Monitoring: Assessing the extent of PAH contamination in soil, water, and air. [8]
- Food Safety: Detecting and quantifying carcinogenic PAHs in food products, especially those that are smoked, grilled, or processed.[8]
- Toxicology Studies: Investigating the metabolic fate and toxicokinetics of Acenaphthene in biological systems.
- Forensic Analysis: Identifying the source of PAH contamination in environmental or criminal investigations.

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